N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide
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Overview
Description
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide is a chemical compound known for its unique structure and properties. It contains a cyano group, a hydroxyl group, and a nitrobenzamide moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide typically involves the following steps:
Formation of the cyano group: This can be achieved by reacting a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.
Introduction of the hydroxyl group: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Nitration of the benzamide: The nitro group is introduced via nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyanation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-2,2-dimethylpropyl)-2-[3-(hydroxymethyl)phenoxy]propanamide
- N-(1-cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetamide
- (2S)-N-[(1S)-1-cyano-2,2-dimethylpropyl]-2-methoxy-2-phenylacetamide
Uniqueness
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activities, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-hydroxy-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)11(7-14)15-12(18)9-6-8(16(19)20)4-5-10(9)17/h4-6,11,17H,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEYAIBBDYYMDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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